1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole is a synthetic azo dye derivative that incorporates a benzimidazole moiety Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole typically involves the diazotization of 2,4,6-trimethylaniline followed by coupling with 1-methylbenzimidazole. The reaction conditions generally include:
Diazotization: The aniline derivative is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1-methylbenzimidazole in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of azo dyes, including this compound, often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The key steps include:
Large-scale diazotization: Using automated reactors to control temperature and reagent addition.
Efficient coupling: Utilizing optimized reaction conditions to maximize product formation and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a chromophore in dye-sensitized solar cells and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological stain and in DNA binding studies.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of colored materials, including textiles and inks.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole involves its interaction with biological molecules:
Molecular Targets: The compound can bind to nucleic acids and proteins, affecting their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-imidazole
- 1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazole
- 1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-thiazole
Uniqueness
1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole is unique due to its benzimidazole moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-(2,4,6-trimethylphenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-11-9-12(2)16(13(3)10-11)19-20-17-18-14-7-5-6-8-15(14)21(17)4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNOTPYINPAXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=NC3=CC=CC=C3N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.